1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
Description
1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-chlorophenyl group at position 1 and a 4-(morpholin-4-yl)phenylamino substituent at position 3. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX and visualization software such as WinGX/ORTEP .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-14-1-5-17(6-2-14)24-19(25)13-18(20(24)26)22-15-3-7-16(8-4-15)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNRJSZMIORPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386615 | |
| Record name | F0220-0047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5761-70-6 | |
| Record name | F0220-0047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.
Attachment of the Morpholinylphenyl Group: This can be accomplished through nucleophilic substitution reactions, where the morpholine ring is introduced to the phenyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione lies in its antitumor properties. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
Recent investigations have highlighted the compound's potential as an antimicrobial agent . The incorporation of the morpholine ring has been linked to enhanced antibacterial activity against gram-positive and gram-negative bacteria. This property could be beneficial in developing new antibiotics to combat resistant strains .
Neuropharmacology
The morpholine component is also associated with neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders such as depression and anxiety .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of the target compound with similar pyrrolidine-2,5-dione derivatives:
Functional and Pharmacological Insights
- Target Compound: The morpholine group may improve solubility and serve as a hydrogen-bond acceptor, while the chlorophenyl group could enhance membrane permeability. No direct biological data are available.
- Compound : The trifluoromethyl and sulfanyl groups increase lipophilicity and metabolic stability, while the piperazinyl-pyridine moiety may target kinase or neurotransmitter receptors .
Biological Activity
1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 320.80 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with chlorophenyl and morpholine moieties. The synthetic pathway often includes:
- Formation of the pyrrolidine core.
- Introduction of the 4-chlorophenyl group via electrophilic substitution.
- Coupling with morpholine derivatives to achieve the final structure.
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit notable anticonvulsant properties. For instance, studies have shown that 3-{(4-chlorophenyl)amino}pyrrolidine-2,5-dione demonstrated effective antiseizure activity across various models, including pharmacoresistant seizures . The mechanism is believed to involve modulation of neurotransmitter systems and inhibition of neuronal excitability.
Aromatase Inhibition
The compound has also been evaluated for its ability to inhibit human placental aromatase (AR), an enzyme critical in estrogen biosynthesis. Studies reported that related pyrrolidine-2,5-dione compounds showed promising IC values against AR, indicating potential for therapeutic applications in hormone-dependent cancers .
Antibacterial Activity
Recent studies have identified pyrrolidine derivatives as novel inhibitors against multidrug-resistant bacterial strains, particularly targeting Penicillin-Binding Protein 3 (PBP3). The biological evaluation demonstrated that these compounds could effectively inhibit bacterial growth at low concentrations, showcasing their potential as antibacterial agents .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Anticonvulsant Efficacy : A study conducted on various animal models demonstrated significant seizure suppression with minimal side effects when treated with the compound at specific dosages .
- Aromatase Inhibition : Clinical evaluations showed that compounds similar to this compound could effectively reduce estrogen levels in vivo, providing a potential therapeutic avenue for estrogen-sensitive tumors .
- Antibacterial Properties : In vitro assays indicated that the compound exhibited bactericidal activity against resistant strains of Pseudomonas aeruginosa, with IC values suggesting a new mechanism of action distinct from traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and amination. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., decomposition of the morpholine moiety) .
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution at the pyrrolidine core .
- Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) yields >90% purity .
- Stability : Monitor pH (6–8) during aqueous workup to prevent hydrolysis of the morpholine ring .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Workflow :
- NMR : H NMR should show signals for the chlorophenyl group (δ 7.2–7.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and pyrrolidine NH (δ 6.8–7.0 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z corresponding to the molecular formula (CHClNO, calculated 384.11) .
- X-ray Crystallography : Resolve ambiguous stereochemistry; similar diones exhibit planar pyrrolidine rings with dihedral angles <10° .
Q. What stability considerations are critical for storage and handling?
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the secondary amine .
- Degradation Pathways : Hydrolysis of the morpholine ring occurs at pH <4 or >9; monitor via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological targets for this compound?
- Approach :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map electron density at the pyrrolidine carbonyl groups, identifying nucleophilic attack sites .
- Molecular Docking : Screen against kinase targets (e.g., CDK2) due to structural similarity to known inhibitors; prioritize residues with π-π stacking (chlorophenyl) and H-bonding (morpholine) .
- Validation : Compare computational results with experimental IC values from kinase inhibition assays .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in IC values for analogous compounds (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Conditions : Varying ATP concentrations (1 mM vs. 10 µM) in kinase assays .
- Solubility : Use DMSO stock solutions ≤0.1% to avoid aggregation artifacts .
- Resolution : Conduct dose-response curves in triplicate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction pathways be optimized for scalability without compromising yield?
- Process Parameters :
- Catalysis : Replace stoichiometric reagents with catalytic Pd(OAc) (0.5 mol%) for Suzuki-Miyaura coupling steps .
- Flow Chemistry : Implement continuous flow for exothermic steps (e.g., cyclization) to improve heat dissipation and reduce batch variability .
- Quality Control : In-line FTIR monitors intermediate formation (e.g., maleimide intermediates at 1700 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
